2-(2-chloroethyl)piperazine dihydrochloride
Overview
Description
2-(2-chloroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of microwave-assisted synthesis has also been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-(2-chloroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including its use in the development of drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound of 2-(2-chloroethyl)piperazine dihydrochloride, used as an anthelmintic agent.
N-methylpiperazine: A derivative of piperazine with a methyl group, used in the synthesis of pharmaceuticals.
1,4-bis(2-chloroethyl)piperazine: A compound with two chloroethyl groups, used in the synthesis of anticancer agents .
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to act as an alkylating agent also distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
2-(2-chloroethyl)piperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1-5H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOULXNUCBERTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCCl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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